molecular formula C12H8Cl2N2O2 B6630304 5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide

Cat. No.: B6630304
M. Wt: 283.11 g/mol
InChI Key: CNVXVFXVGMPROS-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with chloro and hydroxy groups, as well as a chloropyridinyl moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-chloro-3-aminopyridine as the primary starting materials.

    Amide Bond Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 4-chloro-3-aminopyridine to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the benzamide and pyridine rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic rings, while oxidation can produce quinone derivatives.

Scientific Research Applications

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzamide: Lacks the chloropyridinyl moiety, resulting in different chemical properties and applications.

    N-(4-chloropyridin-3-yl)-2-hydroxybenzamide: Similar structure but without the chloro substitution on the benzamide ring.

    5-chloro-N-(4-methylpyridin-3-yl)-2-hydroxybenzamide: Contains a methyl group instead of a chloro group on the pyridine ring.

Uniqueness

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide core, as well as the chloropyridinyl moiety

Properties

IUPAC Name

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-1-2-11(17)8(5-7)12(18)16-10-6-15-4-3-9(10)14/h1-6,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVXVFXVGMPROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=CN=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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